1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N'-NONANOYL-HYDRAZIDE
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Overview
Description
1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
The synthesis of 1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE typically involves multiple steps. One common method includes the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with nonanoyl hydrazide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . The major products formed from these reactions vary depending on the reagents and conditions used but generally include modified quinoline derivatives with enhanced biological or chemical properties .
Scientific Research Applications
1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE can be compared with other quinoline derivatives such as:
- 1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-UNDECANOYL-HYDRAZIDE
- 1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEPTANOYL-HYDRAZIDE
- 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-UNDECANOYL-HYDRAZIDE
These compounds share a similar quinoline core but differ in the length and type of the hydrazide chain attached. The uniqueness of 1-ET-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-NONANOYL-HYDRAZIDE lies in its specific hydrazide chain, which may confer distinct biological and chemical properties .
Properties
CAS No. |
300836-54-8 |
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Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N'-nonanoyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H29N3O4/c1-3-5-6-7-8-9-14-17(25)22-23-20(27)18-19(26)15-12-10-11-13-16(15)24(4-2)21(18)28/h10-13,26H,3-9,14H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
MQHQFWKWWRFTOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
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